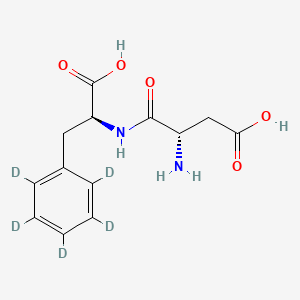
Acepromethazine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acepromethazine-d6 is a deuterated form of acepromethazine, a phenothiazine derivative with neuroleptic and anti-histamine properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acepromethazine, as the deuterium atoms can provide a distinct mass spectrometric signature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acepromethazine-d6 typically involves the incorporation of deuterium atoms into the acepromethazine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of acepromethazine can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions in the molecule.
化学反応の分析
Types of Reactions
Acepromethazine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.
科学的研究の応用
Acepromethazine-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound provide a distinct mass spectrometric signature, making it useful for studying the pharmacokinetics and metabolism of acepromethazine.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study drug interactions and the effects of acepromethazine on various biological systems.
Analytical Chemistry: this compound is used as an internal standard in analytical chemistry to quantify acepromethazine in biological samples.
作用機序
Acepromethazine-d6 exerts its effects through the same mechanism as acepromethazine. It acts as an antagonist on various receptors, including:
Dopaminergic Receptors: Blocks post-synaptic dopamine receptors, leading to its antipsychotic effects.
Histaminergic Receptors: Antagonizes histamine H1 receptors, resulting in its anti-histamine properties.
Adrenergic Receptors: Blocks alpha-adrenergic receptors, contributing to its sedative effects.
Muscarinic Receptors: Antagonizes muscarinic acetylcholine receptors, leading to its antiemetic effects.
類似化合物との比較
Acepromethazine-d6 is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative with anti-histamine and antiemetic properties.
Acepromazine: The non-deuterated form of acepromethazine, used primarily in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies, as well as in analytical chemistry as an internal standard.
特性
分子式 |
C19H22N2OS |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3 |
InChIキー |
XLOQNFNTQIRSOX-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H] |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)

![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)





![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
